molecular formula C22H20FNO5S B267712 ethyl 4-(3,4-dimethoxyphenyl)-2-(2-fluorobenzamido)thiophene-3-carboxylate

ethyl 4-(3,4-dimethoxyphenyl)-2-(2-fluorobenzamido)thiophene-3-carboxylate

Cat. No.: B267712
M. Wt: 429.5 g/mol
InChI Key: BFRTUKXWVUJYTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl 4-(3,4-dimethoxyphenyl)-2-(2-fluorobenzamido)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a thiophene ring substituted with various functional groups, including an ethyl ester, a dimethoxyphenyl group, and a fluorobenzoyl amide.

Properties

Molecular Formula

C22H20FNO5S

Molecular Weight

429.5 g/mol

IUPAC Name

ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C22H20FNO5S/c1-4-29-22(26)19-15(13-9-10-17(27-2)18(11-13)28-3)12-30-21(19)24-20(25)14-7-5-6-8-16(14)23/h5-12H,4H2,1-3H3,(H,24,25)

InChI Key

BFRTUKXWVUJYTL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)OC)OC)NC(=O)C3=CC=CC=C3F

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)OC)OC)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3,4-dimethoxyphenyl)-2-(2-fluorobenzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and an appropriate catalyst.

    Formation of the Fluorobenzoyl Amide: The fluorobenzoyl amide can be formed by reacting the intermediate with 2-fluorobenzoyl chloride in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-(3,4-dimethoxyphenyl)-2-(2-fluorobenzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones, and quinones.

    Reduction: Alcohols, amines, and reduced aromatic rings.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

ethyl 4-(3,4-dimethoxyphenyl)-2-(2-fluorobenzamido)thiophene-3-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.

    Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.

    Material Science: Thiophene derivatives are explored for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of ethyl 4-(3,4-dimethoxyphenyl)-2-(2-fluorobenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-chlorobenzoyl)amino]thiophene-3-carboxylate
  • Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-bromobenzoyl)amino]thiophene-3-carboxylate
  • Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-iodobenzoyl)amino]thiophene-3-carboxylate

Uniqueness

ethyl 4-(3,4-dimethoxyphenyl)-2-(2-fluorobenzamido)thiophene-3-carboxylate is unique due to the presence of the fluorobenzoyl group, which can enhance its biological activity and stability compared to other halogenated derivatives. The fluorine atom can influence the compound’s electronic properties, making it a valuable candidate for further research and development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.